molecular formula C7H14N2O5S B14143820 hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile CAS No. 208538-34-5

hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile

Cat. No.: B14143820
CAS No.: 208538-34-5
M. Wt: 238.26 g/mol
InChI Key: BUVZVFMSZAEVFZ-UHFFFAOYSA-M
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Description

Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile is a chemical compound with the molecular formula C7H14N2O5S It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile typically involves the reaction of 4-methylmorpholine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylmorpholine} + \text{Acetonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the nitrile and sulfate groups.

    N-Methylmorpholine: Similar structure but lacks the nitrile group.

    4-Methylmorpholine: Lacks the nitrile and sulfate groups.

Uniqueness

Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

208538-34-5

Molecular Formula

C7H14N2O5S

Molecular Weight

238.26 g/mol

IUPAC Name

hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile

InChI

InChI=1S/C7H13N2O.H2O4S/c1-9(3-2-8)4-6-10-7-5-9;1-5(2,3)4/h3-7H2,1H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

BUVZVFMSZAEVFZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CC#N.OS(=O)(=O)[O-]

Origin of Product

United States

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